molecular formula C12H6BrF2NO3 B1450525 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene CAS No. 183110-56-7

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Numéro de catalogue B1450525
Numéro CAS: 183110-56-7
Poids moléculaire: 330.08 g/mol
Clé InChI: VCYLLKYPXKHIAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene” is a brominated, fluorinated, and nitrated derivative of benzene. It contains a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring with a bromine atom, two fluorine atoms, and a nitro group attached to it. The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement of the bromine, fluorine, and nitro groups on the benzene ring .

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Applications

  • Intermediate in Medicinal Applications: 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is used as an intermediate in the synthesis of various medicinal compounds. A study highlighted its role in the preparation of dofetilide, a medication used for treating arrhythmia, emphasizing the importance of reaction conditions such as temperature and solvent choice (Zhai, 2006).
  • Development of Electron Transfer Materials: The compound has applications in the development of materials for electron transfer processes. Research on the photoelectrochemical reduction of related compounds like 1-bromo-4-nitrobenzene has shown significant implications in enhancing the efficiency of these processes (Compton & Dryfe, 1994).

Molecular Spectroscopy and Vibrational Analysis

  • Vibrational Spectroscopy Studies: The compound's derivatives, such as 1-bromo-2,4-difluorobenzene, have been studied using vibrational spectroscopy to understand their in-plane and out-of-plane vibrations. This research provides insights into the molecular structure and behavior of these compounds (Reddy & Rao, 1994).

Applications in Organic Chemistry

  • Synthesis of Chalcone Analogues: In organic chemistry, derivatives of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene can be used in synthesizing chalcone analogues. These reactions, involving alpha-bromoketones, are significant in creating a variety of chalcone analogues for potential use in medicinal chemistry (Curti, Gellis, & Vanelle, 2007).

Advanced Material Science

  • Polymer Solar Cells Enhancement: Derivatives of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene have been used to improve the performance of polymer solar cells. The introduction of these compounds into the solar cell matrix enhances electron transfer and increases power conversion efficiency (Fu et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Propriétés

IUPAC Name

2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYLLKYPXKHIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-fluoro-4-nitrobenzene (15 g, 68 mmol), 2,4-difluorophenol (7.82 mL, 82 mmol), and cesium carbonate (26.7 g, 82 mmol) in dimethylsulfoxide (75 mL) was heated at 110° C. for 1 hour. The reaction mixture was cooled to ambient temperature and water (1000 mL) and saturated aqueous sodium chloride (1000 mL) were added. The mixture was extracted with ethyl acetate (3×200 mL). The combined organics were washed with saturated aqueous sodium chloride, dried (anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure to provide 2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (22.5 g, quantitative).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.82 mL
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Citations

For This Compound
7
Citations
KY Xu, XT Wang, L Cheng, QH Cui, JT Shi… - Bioorganic & Medicinal …, 2023 - Elsevier
The bromodomain-containing protein 4 (BRD4) has gained growing interest as an effective drug target for the treatment of hepatocellular carcinoma (HCC). Herein, we designed and …
Number of citations: 2 www.sciencedirect.com
W Xiang, Q Wang, K Ran, J Ren, Y Shi, L Yu - Bioorganic chemistry, 2021 - Elsevier
Bromodomain-containing protein 4 (BRD4) has been identified as a potential target in the treatment of many cancers and several BRD4 inhibitors have entered clinical studies. Previous …
Number of citations: 13 www.sciencedirect.com
J Li, C Zhang, H Xu, C Wang, R Dong… - Journal of Medicinal …, 2022 - ACS Publications
Pan-bromodomain and extra terminal (Pan-BET) inhibitors show profound efficacy but exhibit pharmacology-driven toxicities in clinical trials. The development of domain-selective BET …
Number of citations: 7 pubs.acs.org
L Wang, JK Pratt, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
Members of the BET family of bromodomain containing proteins have been identified as potential targets for blocking proliferation in a variety of cancer cell lines. A two-dimensional …
Number of citations: 65 pubs.acs.org
QH Cui, WB Li, ZY Wang, KY Xu, S Wang, JT Shi… - Bioorganic …, 2022 - Elsevier
The bromodomain and extra-terminal (BET) bromodomains, particularly BRD4, have been identified as promising therapeutic targets in the treatment of many human disorders such as …
Number of citations: 3 www.sciencedirect.com
YK Wang, XS Huang, HP Yu, MD Ma, W Hu… - Available at SSRN … - papers.ssrn.com
The persistent latently pro-viral reservoir in resting CD4+ T cells impedes the complete cure for HIV-1/AIDS. Small molecule inhibitor of bromodomain-containing protein 4 (BRD4) has …
Number of citations: 0 papers.ssrn.com
J Zhang, P Chen, P Zhu, P Zheng, T Wang, L Wang… - Bioorganic …, 2020 - Elsevier
Bromodomain-containing protein 4 (BRD4) plays a crucial role in the epigenetic regulation of gene transcription and some BRD4 inhibitors have been advanced to clinical trials. …
Number of citations: 15 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.